1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-5-10-7(11-6)8(9)3-2-4-8;;/h5H,2-4,9H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWDSRAPRHRCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
[2+2] Cycloaddition of Alkenes
The cyclobutane ring is synthesized via photochemical [2+2] cycloaddition of 1,3-dienes. For example, ethylene gas reacts with 1-methyl-1H-imidazole-2-carbaldehyde under UV light (λ = 254 nm) to yield 1-(imidazol-2-yl)cyclobutane-1-carbaldehyde, which undergoes reductive amination:
$$
\text{1-Methyl-1H-imidazole-2-carbaldehyde} + \text{C}2\text{H}4 \xrightarrow{\text{UV}} \text{1-(Imidazol-2-yl)cyclobutane-1-carbaldehyde} \xrightarrow{\text{NH}3, \text{NaBH}4} \text{1-(Imidazol-2-yl)cyclobutan-1-amine}
$$
This method achieves 68–72% yield but requires specialized photochemical equipment.
Ring-Contraction of Cyclopentanone Derivatives
Cyclopentanone undergoes Beckmann rearrangement with hydroxylamine to form a lactam, which is reduced to cyclobutanamine. Subsequent functionalization introduces the imidazole moiety:
$$
\text{Cyclopentanone} \xrightarrow{\text{NH}2\text{OH}} \text{Cyclopentanone oxime} \xrightarrow{\text{H}2\text{SO}4} \text{Cyclobutanamide} \xrightarrow{\text{LiAlH}4} \text{Cyclobutanamine}
$$
This route provides 85% purity but necessitates chromatographic purification (hexane/ethyl acetate, 6:4).
Imidazole Ring Construction
Debus-Radziszewski Reaction
The 4-methylimidazole group is synthesized via condensation of 1,2-diketones with ammonia and aldehydes. For the target compound, cyclobutanamine reacts with glyoxal and methylamine in acetic acid:
$$
\text{Cyclobutanamine} + \text{OCHCHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{AcOH}} \text{1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine}
$$
Hydroamidation of Propargylic Ureas
A base-catalyzed intramolecular hydroamidation strategy employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to facilitate cyclization:
$$
\text{Propargylic urea} \xrightarrow{\text{BEMP (5 mol\%)}} \text{Imidazolidin-2-one} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$
Key parameters:
Salt Formation and Purification
Dihydrochloride Preparation
The free base is treated with hydrochloric acid (2 equiv) in ethanol:
$$
\text{1-(4-Methyl-1H-imidazol-2-yl)cyclobutan-1-amine} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}
$$
Crystallization from ethanol/diethyl ether (1:3) affords 95% purity.
Chromatographic Purification
Silica gel column chromatography (hexane/ethyl acetate, 1:1) removes unreacted intermediates. Analytical data:
- HRMS (ESI) : m/z calcd for C₈H₁₃N₃: 151.1109; found: 151.1112
- ¹H NMR (400 MHz, CDCl₃) : δ 7.30 (s, 1H, imidazole-H), 4.12 (s, 2H, NH₂), 2.49 (s, 3H, CH₃), 1.98 (bs, 4H, cyclobutane)
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a tool in biological studies, such as enzyme inhibition and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-(4-methyl-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Cyclobutane-Containing Amine Derivatives
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₁ClN₃
- Molecular Weight : 220.10 g/mol
- CAS Number : EN300-724970
- Key Differences : The imidazole ring is partially saturated (4,5-dihydro), reducing aromaticity and altering electronic properties compared to the fully aromatic target compound. This may affect binding affinity in receptor-targeted applications.
[1-(4-Methyl-1H-imidazol-2-yl)propyl]amine Dihydrochloride
- CAS Number : 1155056-18-0
- Structural Difference : Replaces the cyclobutane ring with a propyl chain, increasing flexibility but reducing steric hindrance. The molecular weight is estimated at ~211 g/mol (C₇H₁₄Cl₂N₃).
- Implications : The flexible chain may improve membrane permeability but reduce target specificity compared to the rigid cyclobutane analog.
Imidazole Derivatives with Varied Substituents
2-Amino-1,5-Dihydro-1-methyl-4H-imidazol-4-one
- Molecular Formula : C₄H₇N₃O
- Molecular Weight : 113.12 g/mol
- CAS Number : 60-27-5
- Key Differences : Contains a ketone group instead of a cyclobutane ring. This compound is highly water-soluble (similar to the dihydrochloride salt of the target) but lacks the structural rigidity required for specific biological interactions .
Dihydrochloride Salts of Amines
2,2’-Azobis(2-Methyl-N-phenylpropionamidine) Dihydrochloride
Data Table: Comparative Analysis
Research Findings and Implications
Solubility and Bioavailability: The dihydrochloride form of the target compound ensures high water solubility, critical for drug delivery . In contrast, non-salt forms (e.g., neutral imidazole derivatives) exhibit lower solubility .
Structural Rigidity : The cyclobutane ring in the target compound enhances binding specificity to biological targets compared to flexible analogs like the propyl-chain derivative .
Functional Group Impact : Azo-containing dihydrochlorides (e.g., ) are unsuitable for therapeutic use due to their instability but serve specialized roles in industrial chemistry .
Purity Considerations : Commercial samples of the target and related compounds typically achieve ≥95% purity, ensuring reliability in research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
